5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CDNF, which stands for cerebral dopamine neurotrophic factor. CDNF is a protein that has been found to have potential therapeutic effects on the brain, specifically in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of CDNF is not fully understood. However, it is believed to work by promoting the survival and growth of dopamine-producing neurons in the brain. CDNF has also been found to have anti-inflammatory effects, which could play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
CDNF has been found to have several biochemical and physiological effects on the brain. It has been shown to increase the levels of dopamine in the brain, which could help to alleviate the symptoms of Parkinson's disease. CDNF has also been found to reduce the levels of inflammatory cytokines in the brain, which could play a role in its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CDNF in lab experiments is that it has been found to be well-tolerated by animals. This means that it can be administered at high doses without causing any adverse effects. However, one of the limitations of using CDNF in lab experiments is that it is a relatively new compound, and its long-term effects are not fully understood.
Orientations Futures
There are several potential future directions for research on CDNF. One direction is to further investigate its potential therapeutic effects on Parkinson's disease. This could involve clinical trials in humans to determine its safety and efficacy. Another direction is to investigate its potential therapeutic effects on other neurodegenerative diseases, such as Alzheimer's disease. Finally, research could focus on developing new and improved methods for synthesizing CDNF, as well as investigating its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of CDNF involves several steps. It begins with the synthesis of the intermediate compound N-cyclopropyl-2,3-difluoro-6-nitroaniline. This compound is then reacted with acetic anhydride to form the acetylated intermediate. The final step involves the reaction of the acetylated intermediate with 2-fluorobenzoyl chloride to form the desired product, CDNF.
Applications De Recherche Scientifique
CDNF has been the subject of numerous scientific studies in recent years. These studies have focused on its potential therapeutic effects on the brain, specifically in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. CDNF has been found to have neuroprotective and neurorestorative effects on these neurons, which could potentially slow down or even reverse the progression of Parkinson's disease.
Propriétés
IUPAC Name |
5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4/c19-12-4-1-9(7-11(12)18(22)27)23-15(26)8-24(10-2-3-10)17-14(25(28)29)6-5-13(20)16(17)21/h1,4-7,10H,2-3,8H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXNFIYAGFSJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)NC2=CC(=C(C=C2)F)C(=O)N)C3=C(C=CC(=C3F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.